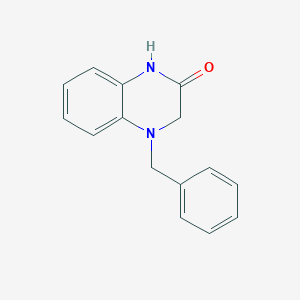

4-Benzyl-1,3-dihydroquinoxalin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-benzyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCQZYGHGGBKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353960 | |

| Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106595-91-9 | |

| Record name | 4-benzyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one: Core Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxalinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] This has led to the development of quinoxalinone derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and anti-inflammatory properties.[1] The core structure, featuring a benzene ring fused to a pyrazine ring, provides a stable and versatile framework for chemical modification.[1] This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its synthesis, physicochemical characteristics, and biological context.

Chemical and Physical Properties

This compound is a solid at room temperature and is generally soluble in organic solvents.[2] Its core structure consists of a dihydroquinoxalin-2-one moiety with a benzyl group attached to the nitrogen atom at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106595-91-9 | [3][4] |

| Molecular Formula | C₁₅H₁₄N₂O | [4][5] |

| Molecular Weight | 238.28 g/mol | [5] |

| Melting Point | 130°C | [2] |

Basicity and pKa

The basicity of this compound is primarily attributed to the nitrogen atoms within the quinoxalinone ring. The lone pair of electrons on the nitrogen atoms can accept a proton. However, the basicity is influenced by several factors, including the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of lone pair electrons into the aromatic system.[6]

The amide nitrogen (at position 1) is significantly less basic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. The nitrogen atom at position 4, bearing the benzyl group, is more basic, but its basicity is still reduced compared to a simple alkylamine due to the influence of the aromatic ring and the overall heterocyclic system. Arylamines are generally less basic than alkylamines because the nitrogen lone-pair electrons are delocalized by interaction with the aromatic ring's π electron system, making them less available for bonding to a proton.[7]

Synthesis and Characterization

The synthesis of quinoxalin-2-one derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[1] For the synthesis of this compound, a common strategy involves the reaction of N-benzyl-o-phenylenediamine with an appropriate C2 synthon like glyoxylic acid.[1] The reaction proceeds via the formation of an imine, followed by intramolecular cyclization.

While a specific detailed protocol for the synthesis of this compound with complete characterization data is not explicitly available in the reviewed literature, a general procedure can be outlined based on the synthesis of related quinoxalinone derivatives.

General Experimental Protocol for Synthesis of Quinoxalin-2-one Derivatives

A general method for synthesizing quinoxalin-2-one derivatives involves the cyclocondensation of a substituted o-phenylenediamine with an α-keto acid.[11]

Reaction: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and an α-keto acid (1.2 equivalents) is dissolved in a suitable solvent, such as isopropanol. A catalytic amount of acid, for example, trifluoroacetic acid (TFA), is added. The reaction mixture is then heated, typically at temperatures ranging from 70°C to reflux, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.[4][11]

Figure 1: General synthesis workflow for this compound.

Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons of the quinoxaline and benzyl groups, a singlet for the methylene (-CH₂-) protons of the benzyl group, a singlet for the methylene protons at C3 of the quinoxalinone ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbons of the benzyl and quinoxalinone moieties, and a characteristic downfield signal for the carbonyl carbon (C=O). |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680 cm⁻¹), N-H stretching vibration (around 3200-3400 cm⁻¹), and C-H stretching vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.28 g/mol ). |

While specific spectra for the title compound are not available, data for structurally related compounds provide a reference for the expected chemical shifts and absorption bands. For example, various substituted quinoxalin-2(1H)-ones show characteristic ¹H and ¹³C NMR signals for the heterocyclic and substituent protons and carbons.[11]

Biological Context and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[12] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

Potential Kinase Inhibition

Given the structural similarity of this compound to other known kinase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against various kinases. The 4-anilinoquinazoline scaffold, which is structurally related, is a well-known kinase inhibitor motif found in clinically approved drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Several quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR. Dual inhibition can be more effective than targeting a single kinase in the pathway, as it can overcome feedback loops and resistance mechanisms.

Figure 2: Potential inhibition of the PI3K/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to cell proliferation. Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives have been designed and synthesized as EGFR inhibitors. Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.

Conclusion

This compound is a member of the pharmacologically significant quinoxalinone family. While a complete experimental dataset for this specific molecule is not fully available in the public domain, this guide has compiled the existing information on its physicochemical properties, provided a framework for its synthesis and characterization based on related compounds, and discussed its potential biological activities in the context of kinase inhibition and relevant cancer signaling pathways. Further research is warranted to fully elucidate the basic properties and therapeutic potential of this compound, including experimental determination of its pKa, development of a detailed synthesis and characterization protocol, and comprehensive screening of its biological targets and mechanism of action.

References

- 1. The Prediction of Mutagenicity and pKa for Pharmaceutically Relevant Compounds Using ?Quantum Chemical Topology? Descriptors | Semantic Scholar [semanticscholar.org]

- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H14N2O | CID 759495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. optibrium.com [optibrium.com]

- 9. peerj.com [peerj.com]

- 10. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Benzyl-1,3-dihydroquinoxalin-2-one: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Benzyl-1,3-dihydroquinoxalin-2-one. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, particularly in the realm of kinase inhibitors and central nervous system modulators.

Chemical Structure and Properties

This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrazinone ring. A benzyl group is attached to the nitrogen atom at position 4.

Chemical Structure:

An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one (CAS: 106595-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-1,3-dihydroquinoxalin-2-one, a heterocyclic organic compound, holds a position of interest within medicinal chemistry and pharmaceutical research. Its quinoxaline core is recognized as a "privileged scaffold," a molecular framework with the ability to bind to a diverse range of biological targets. While extensive research has been conducted on quinoxaline derivatives, this guide focuses specifically on the available technical data for this compound, synthesizing its chemical properties, synthesis methodologies, and the inferred biological potential based on related structures. This document aims to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to light yellow powder. It is soluble in organic solvents.[1][2] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106595-91-9 | [1][3] |

| Molecular Formula | C₁₅H₁₄N₂O | [1] |

| Molecular Weight | 238.28 g/mol | [3] |

| Appearance | Off-white to light yellow powder | [2] |

| Storage | Keep in a cool place | [2] |

Synthesis

The primary route for synthesizing the 1,3-dihydroquinoxalin-2-one core is through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[3] For this compound, this involves the reaction of N¹-benzylbenzene-1,2-diamine with a two-carbon electrophile, such as glyoxylic acid or its derivatives.[3]

Experimental Protocol: General Cyclocondensation Method

The following protocol is a generalized representation of the synthesis. Specific reaction conditions such as temperature, solvent, and reaction time may require optimization.

Materials:

-

N¹-benzylbenzene-1,2-diamine

-

Glyoxylic acid (or a suitable derivative, e.g., ethyl glyoxylate)

-

Dehydrating agent (e.g., molecular sieves, or azeotropic removal of water)

-

Appropriate solvent (e.g., toluene, ethanol)

Procedure:

-

Dissolve N¹-benzylbenzene-1,2-diamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add an equimolar amount of glyoxylic acid to the solution.

-

If using a dehydrating agent like molecular sieves, add it to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction proceeds through the initial formation of an imine, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon and subsequent dehydration to form the heterocyclic ring.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Visualization of the Synthesis Workflow:

Below is a simplified workflow diagram for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct and specific biological activity data for this compound is not extensively available in the public domain. However, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential applications of this specific molecule are therefore inferred from the activities of its structural analogs.

Kinase Inhibition

Quinoxaline derivatives are widely recognized for their potential as kinase inhibitors.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer. The quinoxaline nucleus serves as a versatile template for designing molecules that can fit into the ATP-binding site of various kinases. While no specific kinase inhibition data exists for this compound, it is a valuable intermediate for the synthesis of more complex quinoxaline-based kinase inhibitors.

Central Nervous System (CNS) Activity

The quinoxaline structure is also found in compounds with activity in the central nervous system. This includes potential neuroprotective effects.[1] Again, while specific CNS activity for this compound has not been reported, it serves as a foundational structure for the development of novel CNS-targeting agents.

Anti-inflammatory Properties

There is a plausible basis to infer potential anti-inflammatory activity for this compound. Structurally related molecules, such as certain 4-benzyl-1,3-thiazole derivatives, have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade.[3] The shared 4-benzyl motif suggests that this compound and its derivatives could be explored for similar activities.

Signaling Pathways: An Area for Future Research

Due to the lack of specific biological data for this compound, it is not possible to delineate a specific signaling pathway that it modulates. Research into the biological effects of this compound would be a necessary first step to identify its molecular targets and subsequently map its influence on cellular signaling.

Visualization of a Hypothetical Kinase Inhibition Pathway:

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, providing a conceptual framework for the potential mechanism of action for derivatives of this compound.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a molecular scaffold that is prevalent in many biologically active molecules. While there is a notable absence of in-depth biological studies on this specific compound, its role as a key intermediate in the synthesis of potential kinase inhibitors and CNS-active agents is evident. The established biological relevance of the quinoxalinone core suggests that direct investigation into the pharmacological properties of this compound is a worthwhile endeavor. Future research should focus on screening this compound against a panel of kinases and CNS receptors to elucidate its specific biological targets. Such studies would pave the way for structure-activity relationship (SAR) investigations and the rational design of novel therapeutic agents based on this promising scaffold.

References

An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one

Molecular Formula: C₁₅H₁₄N₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyl-1,3-dihydroquinoxalin-2-one, a heterocyclic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the compound's chemical properties, a detailed potential synthesis protocol, and discusses its potential biological significance based on the activities of structurally related compounds.

Core Compound Properties

Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Weight | 238.28 g/mol | [1] |

| CAS Number | 106595-91-9 | [1][2][3][4][5] |

| Melting Point | 130°C | [6] |

| Boiling Point | 456.6°C at 760 mmHg | [7] |

| Density | 1.202 g/cm³ | [7] |

| LogP | 2.84830 | [7] |

Synthesis Methodology

The synthesis of this compound can be achieved through the cyclocondensation of N¹-benzylbenzene-1,2-diamine with an appropriate two-carbon electrophile, such as glyoxylic acid. This reaction is a standard method for the formation of the quinoxalinone ring system.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinoxalin-2-one derivatives and is a plausible route for the title compound.

Materials:

-

N¹-benzylbenzene-1,2-diamine

-

Glyoxylic acid monohydrate

-

Ethanol

-

Sodium hydroxide (10% aqueous solution)

-

Decolorizing carbon

-

Diatomaceous earth

Equipment:

-

Round-bottomed flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask, dissolve N¹-benzylbenzene-1,2-diamine (0.1 mol) in 100 mL of ethanol.

-

Addition of Reagent: To this solution, add a solution of glyoxylic acid monohydrate (0.11 mol) in 50 mL of ethanol dropwise with continuous stirring.

-

Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is neutral to slightly alkaline (pH 7-8).

-

Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

-

Purification:

-

Transfer the crude product to a 500 mL beaker and add 300 mL of boiling water.

-

Add 1 g of decolorizing carbon and stir the suspension for 15 minutes.

-

Filter the hot solution through a pre-heated Büchner funnel containing a pad of diatomaceous earth.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.

-

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in the available literature, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinoxalin-2-one have demonstrated a wide spectrum of pharmacological activities.

General Activities of Quinoxalinone Derivatives:

-

Anticancer: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[8] They can act through various mechanisms, including the inhibition of protein kinases.

-

Antimicrobial: The quinoxaline ring system is a core component of several antibacterial and antifungal agents.

-

Antiviral: Certain quinoxaline derivatives have shown promise as antiviral compounds, including activity against HIV.

-

Anti-inflammatory: Some compounds containing the quinoxaline moiety exhibit anti-inflammatory properties.

-

Central Nervous System (CNS) Activity: Quinoxaline derivatives have been explored for their potential in treating neurological and psychiatric disorders.

Given the presence of the benzyl group at the N4 position, this compound may exhibit specific interactions with biological targets, potentially leading to novel therapeutic applications. Further research is required to elucidate its specific biological profile.

Potential Mechanism of Action: Kinase Inhibition

A significant number of quinoxaline derivatives exert their biological effects through the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While the specific kinase targets of this compound are unknown, a plausible mechanism of action could involve its interaction with the ATP-binding site of a protein kinase.

Hypothesized Kinase Inhibition Pathway

Caption: A diagram illustrating the potential mechanism of kinase inhibition by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully characterize its biological activities and therapeutic potential.

References

- 1. This compound | 106595-91-9 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. 106595-91-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound [myskinrecipes.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activities of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-Benzyl-1,3-dihydroquinoxalin-2-one and its derivatives. The quinoxalin-2-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a valuable resource for the scientific community.

Core Compound Structure

This compound

-

Molecular Formula: C₁₅H₁₄N₂O

-

Molecular Weight: 238.29 g/mol

-

CAS Number: 106595-91-9

Biological Activities: Quantitative Data

The biological activities of this compound and its derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.

Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 4-benzyl-N-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | - | - | [1] |

| Quinoxaline derivative with benzyl linker | MCF-7 | 22.11 ± 13.3 | [2] |

| Quinoxaline derivative with benzyl linker | A549 | 46.6 ± 7.41 | [2] |

| Quinoxaline derivative with benzyl linker | HCT-116 | 48 ± 8.79 | [2] |

Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Amino-2-(4-bromophenylethylamine)-quinoxaline | S. aureus | >128 | [3] |

| 3-Amino-2-(3,4-dichlorophenylethylamine)-quinoxaline | S. aureus | >128 | [3] |

| C-2 amine-substituted quinoxaline analogues (5m-5p) | S. aureus | 4-16 | [3] |

| C-2 amine-substituted quinoxaline analogues (5m-5p) | B. subtilis | 8-32 | [3] |

| C-2 amine-substituted quinoxaline analogues (5m-5p) | MRSA | 8-32 | [3] |

| C-2 amine-substituted quinoxaline analogues (5m-5p) | E. coli | 4-32 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are crucial for reproducible research.

Synthesis of 4-Benzyl-Substituted Quinoxaline Derivatives

A general method for the synthesis of N-substituted quinoxaline derivatives involves the reaction of an o-phenylenediamine with an appropriate dicarbonyl compound, followed by further modifications. For 4-benzyl derivatives, a common route involves the benzylation of the N-1 or N-4 position of the quinoxalin-2-one core.

General Procedure for the Synthesis of 4-benzylpyrrolo[1,2-a]quinoxaline (A related structure):

-

To a sealed tube, add the substituted amine (0.5 mmol, 1 equivalent), epoxide (1.0 mmol, 2 equivalents), iodine (0.1269 g, 0.5 mmol, 1 equivalent), and TsOH (0.0861 g, 0.5 mmol, 1 equivalent) in CH₃CN (1 mL).[4]

-

Stir the reaction mixture vigorously at 120 °C for 4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, neutralize the reaction mixture with Na₂S₂O₃.[4]

-

Extract the product three times with EtOAc and H₂O.[4]

-

Dry the combined organic layers with anhydrous Na₂SO₄.[4]

-

Purify the crude product by silica gel column chromatography to obtain the desired compound.[4]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).[7]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[5][7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Place the plate on an orbital shaker for a few minutes to ensure complete solubilization.[7]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate and transfer them to a tube with sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

-

Microtiter Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.[8]

-

Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. A key pathway implicated in the action of some quinoxaline inhibitors is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, and inhibition of apoptosis. Many quinoxaline derivatives are being investigated as inhibitors of this pathway at different levels.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of novel this compound derivatives.

References

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Technical Guide for Drug Discovery

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising derivative, 4-Benzyl-1,3-dihydroquinoxalin-2-one, and its potential therapeutic applications. While direct and extensive research on this particular molecule is emerging, this document consolidates available data on closely related analogs and provides a comprehensive overview of its synthetic pathways, potential biological activities, and putative mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. We present detailed, albeit inferred, experimental protocols for its synthesis and for the evaluation of its potential anticancer and central nervous system (CNS) activities. Furthermore, we summarize quantitative data from related compounds to highlight the therapeutic promise of this chemical class and provide visualizations of key experimental workflows and a potential signaling pathway to guide future research endeavors.

Introduction

Quinoxalinone and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been reported to possess antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[1][2][3][4] The core structure of quinoxalinone provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. The introduction of a benzyl group at the N-4 position of the 1,3-dihydroquinoxalin-2-one core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target specificity. This guide explores the therapeutic landscape of this compound, drawing upon data from structurally similar compounds to build a case for its further investigation as a potential therapeutic agent.

Synthetic Strategies

Proposed Synthetic Workflow

Detailed Experimental Protocols

This procedure is adapted from a known N-alkylation reaction of o-phenylenediamine.[5]

-

Reaction Setup: To a solution of o-phenylenediamine (0.5 mmol) in toluene (2 mL) in a sealed reaction vessel, add benzyl alcohol (1 mmol), cesium carbonate (0.5 mmol), and a suitable catalyst (e.g., 10 mg of a supported metal catalyst).[5]

-

Reaction Conditions: Heat the reaction mixture at 140°C for 24 hours.[5]

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst and any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-benzyl-o-phenylenediamine.

This protocol is based on standard N-acylation procedures using chloroacetyl chloride.[6][7]

-

Reaction Setup: Dissolve N-benzyl-o-phenylenediamine (3 mmol) in dioxane (10 mL) containing triethylamine (3 mmol).

-

Addition of Acylating Agent: Add chloroacetyl chloride (3 mmol) dropwise to the cooled and stirring solution.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture at reflux for 6 hours.[7]

-

Isolation: Cool the reaction mixture and filter the resulting solid. The crude N-benzyl-N'-(chloroacetyl)-o-phenylenediamine can be recrystallized from a suitable solvent like benzene.[7]

This intramolecular cyclization is based on methods for similar N-chloroacetylated compounds.[3][8]

-

Reaction Setup: Dissolve N-benzyl-N'-(chloroacetyl)-o-phenylenediamine in a LiCl/DMF solvent system.

-

Base Addition: Add a stoichiometric amount of a base, such as Tris base, to the solution at room temperature.[8]

-

Reaction and Monitoring: Stir the reaction mixture at ambient temperature and monitor the progress by a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is expected to reach completion within a few hours.[8]

-

Isolation and Purification: Upon completion, the product can be isolated by extraction with an organic solvent. The crude this compound can then be purified by recrystallization or column chromatography.

Potential Therapeutic Applications

Based on the pharmacological profile of the broader quinoxalinone class, this compound is a candidate for investigation in several therapeutic areas, most notably oncology and neuroscience.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoxalinone derivatives against a variety of cancer cell lines.[2][4] The proposed mechanisms of action include the inhibition of protein kinases, topoisomerase II, and the induction of apoptosis.[2]

The following table summarizes the in vitro anticancer activity of various N-substituted quinoxalin-2-one derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(N-substituted)-quinoxaline derivative | MCF-7 (Breast) | 2.61 | [4] |

| Quinoxaline-bisarylurea | Various | - | [2] |

| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | - | [2] |

| Imidazo[1,2-a]quinoxaline derivative | Various | - | [2] |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT116 (Colon) | 4.4 | [2] |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | MCF-7 (Breast) | 5.3 | [2] |

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically dissolved in DMSO, with a final concentration not exceeding 0.5%) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Central Nervous System (CNS) Activity

Certain heterocyclic compounds, including those with a nitrogen-containing core, have shown activity within the central nervous system.[9][10] The lipophilic nature of the benzyl group in this compound may facilitate its crossing of the blood-brain barrier, making it a candidate for investigation as a CNS-active agent.

This test is used to assess the general locomotor activity and exploratory behavior of rodents, which can be indicative of CNS depressant or stimulant effects.

-

Animal Acclimatization: Acclimate the animals (mice or rats) to the testing room before the experiment.

-

Compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Observation: Place the animal in the center of an open field arena and record its activity (e.g., number of squares crossed, rearing frequency) for a defined period. A decrease in activity may suggest a CNS depressant effect.

This test is a common screening tool for antidepressant-like activity.

-

Pre-test Session: On the first day, place the animal in a cylinder filled with water for a set period to induce a state of behavioral despair.

-

Compound Administration: On the second day, administer the test compound or vehicle.

-

Test Session: After a set time, place the animal back in the water cylinder and record the duration of immobility. A significant decrease in immobility time compared to the control group may indicate an antidepressant-like effect.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, the known mechanisms of action for other quinoxalinone derivatives provide a starting point for investigation. A prominent mechanism for the anticancer effects of many quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR).

Postulated Signaling Pathway: Inhibition of VEGFR-2 Signaling

Inhibition of VEGFR-2 by this compound could block the downstream signaling cascades mediated by PLCγ/PKC/MAPK and PI3K/Akt, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological properties. The provided protocols for in vitro and in vivo assays offer a clear roadmap for evaluating its anticancer and CNS activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the structure of this compound.

-

Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile for various therapeutic indications.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound to understand its pharmacological effects at a molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize its potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

- 1. connectsci.au [connectsci.au]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds | Bentham Science [eurekaselect.com]

- 10. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 4-Benzyl-1,3-dihydroquinoxalin-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and synthetic methodologies related to 4-Benzyl-1,3-dihydroquinoxalin-2-one and its analogues. The quinoxalinone scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of compounds with diverse biological activities, including anticancer, antimicrobial, and antianxiety properties. A thorough understanding of the spectroscopic characteristics of these molecules is crucial for their synthesis, identification, and the development of new therapeutic agents.

Spectroscopic Data of Quinoxalinone Derivatives

The following tables summarize the spectroscopic data for various quinoxalinone derivatives, which can serve as a reference for the characterization of this compound.

Table 1: ¹H NMR and ¹³C NMR Data for Selected Quinoxalinone Analogues

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 7-methyl-3-phenyl-2H-benzo[b][1][2]oxazin-2-one | CDCl₃ | 8.32-8.30 (m, 2H), 7.73 (d, J = 8.0 Hz, 1H), 7.53-7.47 (m, 3H), 7.22-7.20 (m, 1H), 7.14 (s, 1H), 2.49 (s, 3H) | 152.5, 149.6, 146.3, 142.5, 134.3, 131.1, 129.7, 129.3, 129.0, 128.3, 126.7, 116.2, 21.8 | [1] |

| 6-methyl-3-phenyl-2H-benzo[b][1][2]oxazin-2-one | CDCl₃ | 8.32-8.30 (m, 2H), 7.62 (s, 1H), 7.54-7.46 (m, 3H), 7.31-7.28 (m, 1H), 7.20-7.18 (m, 1H), 2.43 (s, 3H) | 152.4, 150.6, 144.3, 135.4, 134.2, 132.1, 131.28, 131.25, 129.3, 129.2, 128.3, 115.7, 20.8 | [1] |

| A quinoxaline derivative | DMSO-d₆ | 11.32, 9.82 (s, 2NH), 8.26 (s 1H CH), 8.12 (s, 1H CH), 7.63 (d, 1H CH), 7.42 (d, 1H CH), 7.19 (m, 4H Ar-H) | 195.92, 152.56, 140.39, 138.03, 137.16, 136.84, 132.72, 130.00, 129.91, 129.36, 129.00, 117.97, 115.22 | [3] |

| A quinoxaline derivative | DMSO-d₆ | 10.71 (s, 1H NH), 7.71 (s, 2H CH), 7.56 (m, 1H CH), 7.43 (m, 1H CH), 7.37 (d, 2H CH), 7.25 (m, 2H CH), 6.97 (m, 1H CH), 6.90 (d, 1H CH) | 195.20, 155.47, 154.93, 148.00, 147.92, 143.05, 141.09, 137.91, 137.74, 137.51, 137.32, 137.23, 135.50, 134.83, 133.59, 133.39, 133.21, 132.84, 132.39, 131.73, 130.24, 130.05, 129.11, 127.05, 124.41, 118.93, 118.49, 117.17, 114.42 | [3] |

Table 2: IR and MS Data for Selected Quinoxalinone Analogues

| Compound Type | FT-IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) | Reference |

| Quinoxaline derivative | 3384 (NH Str), 2922, 2851, 1649 (C=O Str), 1609 (C=N Str), 1564, 1361, 1214, 1118, 872, 716 | MALDI-TOF: m/z calcd for C₂₁H₁₃N₃O₂ 339.10 (M+), found 340.18 | [3] |

| Quinoxaline derivative | 3179 (NH Str), 2922, 2851, 1718 (C=O Str), 1629 (C=N Str), 1586, 1466, 1319, 1266, 1185, 706 | MALDI-TOF: m/z calcd for C₂₁H₁₂ClN₃O 357.06 (M+), found 360.14 | [3] |

| Quinoxaline derivative | 3349, 1660 ( C=O Str), 1646 (C=N Str), 1597, 1487, 1283, 704 | MALDI-TOF: m/z calcd for C₁₇H₁₆N₄O₃ 318.07 (M+), found 318.08 | [3] |

Experimental Protocols

The synthesis of quinoxalinone derivatives generally involves the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a generalized protocol based on methodologies reported in the literature.[3]

General Synthesis of Quinoxaline Derivatives:

-

Equimolar solutions of the appropriate 1,2-diamine (e.g., 3,4-diaminobenzophenone) and a 1,2-dicarbonyl compound (e.g., isatin, benzil) are prepared in a suitable solvent such as ethanol.

-

The reaction mixture is stirred at room temperature or heated, depending on the specific reactants.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate is filtered, washed with water and ethanol, to yield the pure product.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.[3]

-

IR Spectroscopy: IR spectra are recorded using a FT-IR spectrometer, with samples prepared as KBr pellets. The scanning range is typically 400-4000 cm⁻¹.[3]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).[1][3]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a target compound.

This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols, though compiled from analogues, offer valuable insights for the synthesis and structural elucidation of novel quinoxalinone derivatives. Further experimental work is encouraged to establish a definitive spectroscopic profile for the title compound.

References

Physical and chemical properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzyl-1,3-dihydroquinoxalin-2-one. Due to the limited availability of detailed experimental data for this specific compound, information is supplemented with data from closely related quinoxalinone derivatives to provide a broader context for researchers. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving quinoxalinone scaffolds.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 106595-91-9 | American Elements[2] |

| Chemical Formula | C₁₅H₁₄N₂O | American Elements[2] |

| Molecular Weight | 238.28 g/mol | American Elements[2] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | 130°C | MySkinRecipes[3] (Commercial source, requires verification) |

| Boiling Point | 456.6 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.202 g/cm³ (Predicted) | LookChem |

| Flash Point | 230 °C (Predicted) | LookChem |

| Solubility | Soluble in organic solvents (General) | General knowledge of quinoxalinones |

Spectroscopic Data Overview

Detailed, experimentally verified spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related quinoxalinone structures. Researchers synthesizing this compound should anticipate the following key features in their analytical data.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and methylene), as well as protons on the quinoxalinone core. The chemical shifts and splitting patterns will be indicative of their respective chemical environments. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the lactam ring, aromatic carbons of both the benzyl and quinoxalinone moieties, and the methylene carbons of the benzyl group and the dihydroquinoxalinone ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if tautomerism occurs or in the presence of related structures), C=O stretching of the lactam, C-N stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.28 m/z), along with fragmentation patterns characteristic of the loss of the benzyl group and other fragments from the quinoxalinone core. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the surveyed literature. However, the synthesis of quinoxalinone derivatives is a well-established area of organic chemistry. A general and common method involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.

For the synthesis of this compound, a plausible synthetic route would involve the reaction of N-benzyl-benzene-1,2-diamine with an appropriate two-carbon synthon, such as glyoxylic acid or its derivatives.

General Experimental Protocol for Synthesis of Quinoxalinone Derivatives

The following is a generalized protocol based on the synthesis of similar quinoxalinone compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

N-substituted o-phenylenediamine (e.g., N-benzyl-benzene-1,2-diamine)

-

α-keto acid or ester (e.g., glyoxylic acid monohydrate)

-

Solvent (e.g., ethanol, acetic acid, or a mixture)

-

Optional: Catalyst (e.g., a mild acid or base)

Procedure:

-

Dissolve the N-substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.

-

Add the α-keto acid or ester to the solution. The molar ratio is typically 1:1.

-

If a catalyst is used, it is added at this stage.

-

The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may precipitate out of the solution upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity, including:

-

Melting point determination

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel quinoxalinone derivative, such as this compound. This serves as a conceptual guide for researchers entering this area.

References

The Quinoxalinone Core: A Technical Guide for Drug Development Professionals

December 29, 2025

Abstract

The quinoxalinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth review of the quinoxalinone core, intended for researchers, scientists, and drug development professionals. It covers the synthetic strategies employed to access this versatile core, its diverse biological applications, and the underlying mechanisms of action. A comprehensive compilation of quantitative biological data is presented in tabular format to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to provide a practical resource for the scientific community.

Introduction

Quinoxalinone, or quinoxalin-2(1H)-one, and its derivatives have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1][2][3] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[4][5][6] The versatility of the quinoxalinone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties and the development of targeted therapeutic agents. This guide aims to provide a comprehensive overview of the current state of research on quinoxalinone core structures, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of the Quinoxalinone Core

The synthesis of the quinoxalinone scaffold can be achieved through various synthetic routes, with the most common being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[7] Modifications to this classical approach, including the use of microwave assistance and various catalysts, have been developed to improve yields and reaction times.[7]

General Synthetic Protocol: Condensation of o-Phenylenediamine with Ethyl Bromoacetate

A widely used method for the synthesis of the basic quinoxalin-2(1H)-one scaffold involves the reaction of o-phenylenediamine with ethyl bromoacetate in a basic medium.[7]

Experimental Protocol:

-

Materials: o-phenylenediamine, ethyl bromoacetate, triethylamine, acetonitrile.

-

Procedure:

-

A mixture of o-phenylenediamine (10 mmol) and ethyl bromoacetate (22 mmol) in acetonitrile (30 mL) is prepared.

-

Triethylamine (4 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 1 hour, followed by heating under reflux for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water, filtered, and the solid product is dried.

-

The crude product can be purified by fractional crystallization from methanol to yield 1H-quinoxalin-2-one.[7]

-

Synthesis of Substituted Quinoxalin-2(1H)-ones

The versatility of the quinoxalinone core allows for the introduction of various substituents to modulate its biological activity. This can be achieved by using substituted o-phenylenediamines or by further modification of the quinoxalinone ring. For instance, alkylation at the nitrogen atoms can be performed to introduce additional diversity.[8]

Experimental Protocol for N-Alkylation:

-

Materials: 6-benzoyl-3-methyl-2(1H)-quinoxalinone, dimethyl sulphate, sodium hydroxide solution (10%).

-

Procedure:

-

Dimethyl sulphate (0.022 mol) is added to a solution of 6-benzoyl-3-methyl-2(1H)-quinoxalinone (0.01 mol) in 10% sodium hydroxide solution (50 mL).

-

The reaction mixture is stirred at 60°C for 3 hours.

-

The resulting solid is collected by filtration and recrystallized to afford the N-methylated product.[8]

-

Biological Activities of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoxalinone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Quinoxalinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 10 | Human gastric adenocarcinoma (MKN 45) | 0.073 | [4] |

| Adriamycin (reference) | Human gastric adenocarcinoma (MKN 45) | 0.12 | [4] |

| Cis-platin (reference) | Human gastric adenocarcinoma (MKN 45) | 2.67 | [4] |

| Compound IVd | HeLa (cervical cancer) | 3.20 ± 1.32 | [9] |

| Compound IVd | MCF-7 (breast cancer) | 4.19 ± 1.87 | [9] |

| Compound IVd | HEK 293T (embryonic kidney) | 3.59 ± 1.34 | [9] |

| Compound IVd | A549 (human lung cancer) | 5.29 ± 1.34 | [9] |

| Doxorubicin (reference) | HeLa (cervical cancer) | 3.18 ± 1.02 | [9] |

| Doxorubicin (reference) | MCF-7 (breast cancer) | 4.87 ± 1.98 | [9] |

| Doxorubicin (reference) | A549 (human lung cancer) | 5.23 ± 2.02 | [9] |

Antimicrobial Activity

Quinoxalinone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoxalinone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [10] |

| Compound 3c | Escherichia coli | 8 | [10] |

| Compound 10 | Candida albicans | 16 | [10] |

| Compound 10 | Aspergillus flavus | 16 | [10] |

| Quinoxalinone Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [11] |

| Vancomycin (reference) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [11] |

| Quinoxaline 1,4-di-N-oxide derivatives (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [12] |

Anti-inflammatory Activity

Certain quinoxalinone derivatives have exhibited potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Table 3: In Vivo Anti-inflammatory Activity of Selected Quinoxalinone Derivatives

| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |

| Sulfonamido Quinoxalines (L1, L2, L5) | Rat | 25 mg/kg | 2.25 - 22.95 | [13] |

| Compound 7b | Rat (carrageenan-induced paw edema) | Not specified | 41% | [14] |

| Indomethacin (reference) | Rat (carrageenan-induced paw edema) | Not specified | 47% | [14] |

Key Signaling Pathways and Mechanisms of Action

The biological activities of quinoxalinone derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many anticancer quinoxalinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR-2, which are frequently dysregulated in cancer.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers.

Caption: Simplified c-Met signaling pathway and the point of inhibition by quinoxalinone derivatives.

The epidermal growth factor receptor (EGFR) is another key RTK involved in cell growth and proliferation. Its overexpression or mutation is common in many cancers, making it an important therapeutic target.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinoxalinone derivatives.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoxalinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of quinoxalinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxalinone derivatives.

Experimental Protocol:

-

Materials: 96-well plates, cancer cell lines, complete culture medium, quinoxalinone derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of c-Met kinase activity. Similar principles can be applied to assays for EGFR and VEGFR-2.

Experimental Protocol:

-

Materials: 384-well plates, recombinant c-Met enzyme, ULight™-poly GT substrate, ATP, Eu-labeled anti-phosphotyrosine antibody, LANCE® Detection Buffer, quinoxalinone inhibitor.

-

Procedure:

-

Prepare serial dilutions of the quinoxalinone inhibitor.

-

Add the inhibitor dilutions to the wells of a 384-well plate.

-

Add the recombinant c-Met enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of ULight™-poly GT substrate and ATP. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the phosphorylated substrate by adding a solution containing an Eu-labeled anti-phosphotyrosine antibody and EDTA. Incubate for 60 minutes.

-

Read the plate on a TR-FRET-enabled plate reader (excitation: 320 or 340 nm; emission: 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and determine the percent inhibition and IC50 value.[15]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial or fungal strains, quinoxalinone derivatives, sterile saline, McFarland standard.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the quinoxalinone derivative in MHB in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

-

Conclusion

The quinoxalinone core represents a highly versatile and promising scaffold in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a focal point of intensive research. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of quinoxalinone-based compounds. The tabulated quantitative data, detailed experimental protocols, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel quinoxalinone-based therapeutic agents. Continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. dadun.unav.edu [dadun.unav.edu]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Benzyl-1,3-dihydroquinoxalin-2-one: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and its emerging role as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols for common synthetic routes are presented, alongside a summary of the known biological activities of its derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules[1]. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Within this broad family, this compound (CAS No. 106595-91-9) serves as a crucial building block for creating more complex molecules with therapeutic potential. Its structure, featuring a benzyl group at the 4-position of the dihydroquinoxalin-2-one core, provides a valuable handle for synthetic modifications aimed at optimizing biological activity and pharmacokinetic properties. This document aims to be an in-depth resource on the synthesis, history, and therapeutic applications of this important chemical entity.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have been first prepared as part of a broader synthetic exploration of quinoxaline derivatives or as an intermediate in a multi-step synthesis that was not the primary focus of the initial publication. However, the general synthetic routes to 3,4-dihydroquinoxalin-2-ones have been known for decades.

Historically, the formation of the quinoxalin-2-one ring system has been achieved through two primary strategies:

-

Cyclocondensation of an o-phenylenediamine with a two-carbon electrophile: This is a classical and widely used method for constructing the quinoxaline nucleus.

-

Reductive cyclization of a substituted o-nitroaniline derivative: This approach involves the formation of the amide bond first, followed by reduction of the nitro group and subsequent intramolecular cyclization.

The application of these general methods to specifically produce the 4-benzyl substituted derivative likely occurred as chemists began to explore the impact of N-substitution on the physicochemical and biological properties of the quinoxalinone scaffold. The benzyl group is a common substituent in medicinal chemistry, often introduced to explore steric and electronic effects on receptor or enzyme binding.

Synthetic Methodologies

Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Cyclocondensation of N-Benzyl-o-phenylenediamine

This is a direct and efficient method for the synthesis of the target compound.

Experimental Protocol:

-

Step 1: Synthesis of N-Benzyl-o-phenylenediamine:

-

o-Phenylenediamine is reacted with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to drive the N-alkylation. Purification is achieved through column chromatography or recrystallization.

-

-

Step 2: Cyclocondensation with a C2-Electrophile:

-

N-Benzyl-o-phenylenediamine is then reacted with a suitable two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid[2].

-

When using chloroacetyl chloride , the reaction is typically carried out in an inert solvent like dichloromethane or DMF, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction proceeds via acylation of the more nucleophilic secondary amine, followed by intramolecular nucleophilic attack of the primary amine onto the chloromethyl group, leading to cyclization.

-

Alternatively, using chloroacetic acid requires heating the reactants, often in an acidic medium to facilitate the reaction.

-

Reductive Cyclization of N-Benzyl-N-(2-nitrophenyl)acetamide

This alternative route is also effective and can be advantageous if the starting N-benzylated o-nitroaniline is readily available.

Experimental Protocol:

-

Step 1: Synthesis of N-Benzyl-2-nitroaniline:

-

2-Nitroaniline is reacted with benzyl chloride in the presence of a base to yield N-benzyl-2-nitroaniline.

-

-

Step 2: Acylation:

-

N-Benzyl-2-nitroaniline is acylated with chloroacetyl chloride in the presence of a base to form N-benzyl-N-(2-nitrophenyl)chloroacetamide.

-

-

Step 3: Reductive Cyclization:

-

The nitro group of the resulting acetamide is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/AcOH).

-

Upon formation, the newly generated aniline nitrogen undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by elimination of water, to form the dihydroquinoxalinone ring.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 106595-91-9 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Melting Point | 130 °C | [1] |

| Appearance | Off-white to light yellow powder |

Biological Activity and Therapeutic Potential